molecular formula C16H17NO4S B4391557 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide

2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B4391557
M. Wt: 319.4 g/mol
InChI Key: JPPYLUMFFGOCPJ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide: is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position, and an acetamide group attached to a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methoxybenzyl chloride and phenylsulfonyl acetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reactions.

Industrial Production Methods: While specific industrial production methods for 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthio group, resulting in N-(2-methoxybenzyl)-2-(phenylthio)acetamide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives, such as N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) under basic conditions.

Major Products Formed:

    Oxidation: N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide.

    Reduction: N-(2-methoxybenzyl)-2-(phenylthio)acetamide.

    Substitution: N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide.

Scientific Research Applications

Chemistry:

    Catalysis: 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural features, it can be explored as a lead compound for developing new pharmaceuticals, especially for targeting specific enzymes or receptors.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide
  • N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide
  • N-(2-methoxybenzyl)-2-(phenylthio)acetamide

Uniqueness:

  • Structural Features: The presence of both a methoxybenzyl and a phenylsulfonyl group provides unique electronic and steric properties, making it distinct from its analogs.
  • Reactivity: The combination of these groups allows for diverse chemical reactivity, enabling various functionalizations and applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-15-10-6-5-7-13(15)11-17-16(18)12-22(19,20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPYLUMFFGOCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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